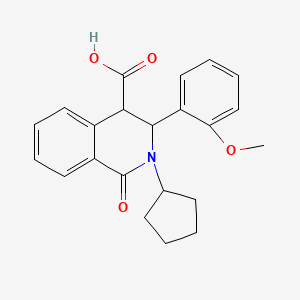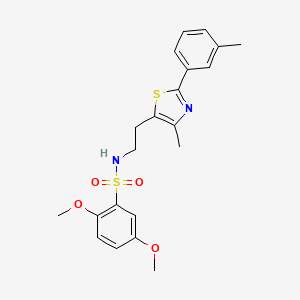![molecular formula C12H15N3O3 B2452906 (3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide CAS No. 1993618-59-9](/img/structure/B2452906.png)
(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide” is an amide with an imine group. The “4-ethylbenzoyl” part suggests a benzene ring substituted with an ethyl group and a carbonyl group .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the benzene ring and multiple functional groups. The exact structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a benzene ring might make the compound relatively stable and nonpolar. The amide and imine groups could participate in hydrogen bonding, affecting the compound’s solubility .Wissenschaftliche Forschungsanwendungen
1. Antibacterial Activity
The compound 3-[(4-methylphenyl)amino]propanamide and its derivatives have shown significant antibacterial activity. A study by Tumosienė et al. (2012) synthesized a series of related compounds, which exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
2. Antifungal Activity
Research by Chaudhary et al. (2019) on 3,3-diphenyl propanamide derivatives found that some of these compounds showed significant antifungal activity against strains like Candida albicans and Aspergillus niger. This indicates the potential of (3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide in antifungal applications (Chaudhary et al., 2019).
Anticonvulsant and Muscle Relaxant Properties
3. Anticonvulsant Studies
Idris et al. (2011) conducted a study on N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally related to (3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide. They found these compounds to be effective in models of generalized seizures, suggesting potential anticonvulsant properties (Idris et al., 2011).
4. Muscle Relaxant and Anticonvulsant Activities
Another study by Tatee et al. (1986) on isoxazole derivatives, including compounds similar to (3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide, showed selective muscle relaxant and anticonvulsant activities. This indicates potential application in treatments requiring muscle relaxation (Tatee et al., 1986).
Other Potential Applications
5. Urease Inhibition
A study by Abbasi et al. (2020) involved the synthesis of bi-heterocyclic propanamides, which showed promising activity against the enzyme urease. This suggests a potential application of (3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide in inhibiting urease (Abbasi et al., 2020).
6. Immunomodulating Activity
Doria et al. (1991) synthesized condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides and evaluated their immunomodulating activity. The results showed enhanced macrophage cytotoxicity and stimulated host-mediated antibacterial defenses in mice, indicating potential immunomodulating applications (Doria et al., 1991).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(E)-(1,3-diamino-3-oxopropylidene)amino] 4-ethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-2-8-3-5-9(6-4-8)12(17)18-15-10(13)7-11(14)16/h3-6H,2,7H2,1H3,(H2,13,15)(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJDWSVZKLRJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)ON=C(CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)O/N=C(\CC(=O)N)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)
![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)
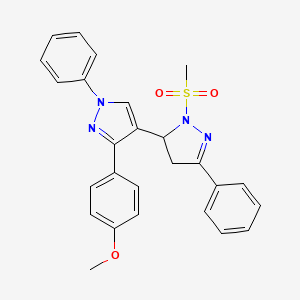
![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)
![2,5-Dimethyl-3-(4-methylphenyl)-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2452828.png)


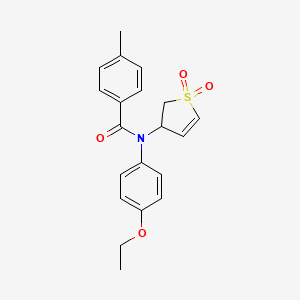
![2-[(Furan-2-carbonyl)-methylamino]benzoic acid](/img/structure/B2452837.png)
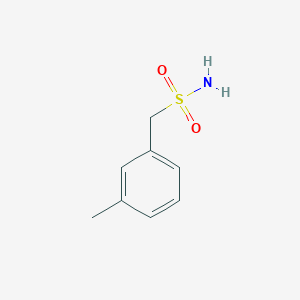
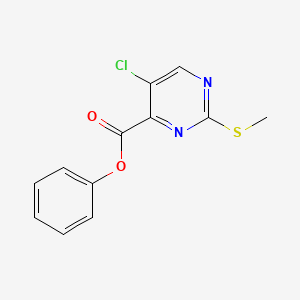
![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)
